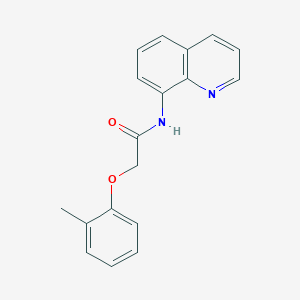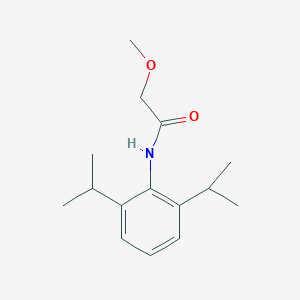
N-(2,3-dichlorophenyl)-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(1-naphthyl)acetamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the phenylacetic acid derivative class of NSAIDs and has been used for the treatment of various inflammatory conditions such as arthritis, migraine, and postoperative pain.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX, diclofenac reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has several biochemical and physiological effects. It reduces the production of prostaglandins, which results in a reduction in inflammation, pain, and fever. It also inhibits the activity of platelets, which reduces the risk of blood clots. Diclofenac has been shown to have a positive effect on bone density, which makes it a potential treatment for osteoporosis.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its biochemical and physiological effects. However, diclofenac has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a steady concentration in the body. It also has a narrow therapeutic window, which means that the dosage has to be carefully controlled to avoid toxicity.
未来方向
There are several future directions for diclofenac research. One area of research is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for more research on the long-term effects of diclofenac on bone density, as it has been shown to have a positive effect on bone density in the short term.
合成方法
Diclofenac can be synthesized by the reaction of 2,3-dichloroaniline with 1-naphthoic acid in the presence of thionyl chloride. The resulting intermediate is then treated with acetic anhydride to form the final product, diclofenac. The synthesis of diclofenac has been extensively studied, and several modifications have been made to improve its yield and purity.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C18H13Cl2NO |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H13Cl2NO/c19-15-9-4-10-16(18(15)20)21-17(22)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22) |
InChI 键 |
CJSNJQLQBUTOCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)